2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(propan-2-yl)acetamide
Description
This compound features a fused triazolo-pyrimidine core, substituted with an ethyl group at position 3 and a sulfanyl (-S-) linker at position 5. Such heterocyclic systems are frequently explored in medicinal chemistry due to their bioisosteric properties and ability to interact with biological targets like kinases or nucleotide-binding enzymes .
Properties
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6OS/c1-4-17-10-9(15-16-17)11(13-6-12-10)19-5-8(18)14-7(2)3/h6-7H,4-5H2,1-3H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCDBGPEFXCEJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC(C)C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(propan-2-yl)acetamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a triazolo-pyrimidine core with a sulfanyl group and an isopropylacetamide side chain. The structural formula can be represented as follows:
The biological activity of this compound is hypothesized to be linked to its interaction with various molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation or survival pathways.
- Receptor Modulation : It could act on receptors that mediate cellular signaling, influencing processes such as apoptosis or inflammation.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays demonstrated that derivatives of triazolo-pyrimidines can inhibit the growth of various cancer cell lines. For example, compounds similar to our target showed IC50 values ranging from 0.01 µM to 49.85 µM against MCF7 and A549 cell lines respectively .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazolo-Pyrimidine Derivative A | MCF7 | 0.01 |
| Triazolo-Pyrimidine Derivative B | A549 | 26 |
| Target Compound | Various Cell Lines | TBD |
Anti-inflammatory Properties
In addition to anticancer effects, compounds in this class have been investigated for anti-inflammatory activity:
- Cytokine Inhibition : Some studies suggest that triazolo-pyrimidine derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases.
Antimicrobial Activity
There is emerging evidence that triazolo-pyrimidine derivatives possess antimicrobial properties:
- Antibacterial and Antifungal Effects : Preliminary screenings have shown effectiveness against certain bacterial strains and fungi, suggesting potential therapeutic applications in infectious diseases.
Case Studies
-
In Vivo Efficacy
- A study evaluated the efficacy of a related triazolo-pyrimidine compound in a mouse model of cancer. The treatment group exhibited a significant reduction in tumor size compared to controls, supporting the anticancer potential of these compounds.
-
Mechanistic Insights
- Research has focused on elucidating the specific pathways affected by these compounds. For example, inhibition of the PI3K/Akt pathway was observed in treated cells, leading to increased apoptosis rates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The triazolo-pyrimidine scaffold is distinct from other nitrogen-containing heterocycles, such as pyrazoles (e.g., 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives) and oxadiazoles (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-propanamides) . Key differences include:
- Electron density distribution : Triazolo-pyrimidines exhibit aromatic stabilization across three rings, enhancing π-π stacking interactions compared to pyrazoles or oxadiazoles.
- Substituent positioning : The sulfanyl group at position 7 in the target compound contrasts with thiophene or thiazole linkages in analogs, affecting steric and electronic profiles.
Table 1: Comparison of Heterocyclic Cores
Structural Refinement Techniques
Crystallographic analysis of such compounds often employs SHELXL , a program widely used for small-molecule refinement. Its robustness in handling high-resolution data and twinned crystals makes it suitable for resolving complex heterocyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
